molecular formula C12H14ClNO2 B8311225 N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide

N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide

Cat. No.: B8311225
M. Wt: 239.70 g/mol
InChI Key: OHOCVLZEKYUDHR-UHFFFAOYSA-N
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Description

N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide is a chemical compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.7 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring, a carboxylic acid group, and a benzylamide group with a hydroxymethyl and chloro substituent. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide typically involves multiple steps. One common synthetic route starts with the preparation of cyclopropanecarboxylic acid, which can be achieved through the reaction of cyclopropane with carbon dioxide under high pressure and temperature . The next step involves the introduction of the 4-chloro-3-hydroxymethyl-benzylamide group through a series of reactions, including chlorination, hydroxymethylation, and amidation. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chloro group in the benzylamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific active sites, leading to inhibition or activation of biological pathways. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide can be compared with similar compounds such as:

    Cyclopropanecarboxylic acid: Lacks the benzylamide group and has different chemical properties and reactivity.

    4-chloro-3-hydroxymethyl-benzylamine: Lacks the cyclopropane ring and carboxylic acid group, leading to different biological activities.

    Benzylamide derivatives: Compounds with different substituents on the benzylamide moiety, which can affect their chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide

InChI

InChI=1S/C12H14ClNO2/c13-11-4-1-8(5-10(11)7-15)6-14-12(16)9-2-3-9/h1,4-5,9,15H,2-3,6-7H2,(H,14,16)

InChI Key

OHOCVLZEKYUDHR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCC2=CC(=C(C=C2)Cl)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aq. 1M NaOH (111 mL) was added to a sol. of cyclopropanecarboxylic acid 3-(tert-butyl-dimethyl-silanyloxymethyl)-4-chloro-benzylamide (6.10 g, 17.2 mmol) in MeOH (222 mL). The mixture was heated to 80° C., and stirred at this temperature for 30 min. The mixture was allowed to cool to rt, and the solvents were partially removed under reduced pressure. The aq. residue was diluted with water, and was extracted with EtOAc (3×). The combined org. extracts were washed with brine, dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the crude by FC(CH2Cl2→MeOH/CH2Cl2 1:9) yielded the title compound (3.47 g, 84%). LC-MS: tR=0.71 min; ES+: 281.31.
Name
Quantity
111 mL
Type
reactant
Reaction Step One
Name
cyclopropanecarboxylic acid 3-(tert-butyl-dimethyl-silanyloxymethyl)-4-chloro-benzylamide
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
222 mL
Type
solvent
Reaction Step One
Yield
84%

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